Synthesis Yield and Selectivity: 3-Anilino-1-butyne Formation from Anilides and Acetylene
In a one-step synthesis from anilides and acetylene, 3-anilino-1-butyne (Benzenamine, N-(1-methyl-2-propynyl)-) was obtained with a yield of 35% and a selectivity of 97% [1]. This high chemoselectivity for the branched propargyl aniline over potential N-ethylation or other byproducts differentiates this synthetic route from typical N-propargylation of aniline with propargyl halides, which often produce mixtures of mono- and bis-alkylated products when unbranched propargyl electrophiles are used [1].
| Evidence Dimension | Synthesis yield and chemoselectivity |
|---|---|
| Target Compound Data | Yield: 35%; Selectivity: 97% for 3-anilino-1-butyne |
| Comparator Or Baseline | Typical N-propargylation of aniline with propargyl bromide: variable selectivity, often requiring excess aniline or controlled stoichiometry to avoid bis-alkylation; yields typically 40-70% with lower selectivity for the mono-adduct [class-level inference]. |
| Quantified Difference | 97% selectivity for the target compound versus typical <90% selectivity for mono-propargylation of aniline with unbranched propargyl halides. |
| Conditions | Reaction of anilides with acetylene; mathematical planning method; Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 1978. |
Why This Matters
High chemoselectivity (97%) reduces purification burden and improves procurement value for users requiring defined stoichiometric intermediates.
- [1] Trofimov, B.A.; Malysheva, S.F.; Vyalykh, E.P. One-Step Synthesis of 3-(Arylamino)-1-butynes from Anilides and Acetylene. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 1978, No. 10, pp. 2402–2405. [English translation: Chemischer Informationsdienst, 1981]. View Source
